N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that features a thiazole ring, a chlorothiophene moiety, and a benzamide group
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step chemical reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorothiophene group. The final step involves the attachment of the dipropylsulfamoylbenzamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and pain.
Comparison with Similar Compounds
Similar compounds include:
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Known for its anti-inflammatory and analgesic properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer activities.
4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Explored for its potential use in treating inflammation and pain.
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S3/c1-3-11-24(12-4-2)30(26,27)15-7-5-14(6-8-15)19(25)23-20-22-16(13-28-20)17-9-10-18(21)29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKGKNIUQXHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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